PD0325901

Vue d'ensemble

Description

Le mirdametinib est un inhibiteur de MEK de petite taille, allostérique et administré par voie orale, qui est en cours de développement. Il cible spécifiquement MEK1 et MEK2, qui sont des composants clés de la voie MAPK (protéine kinase activée par un mitogène). Cette voie joue un rôle crucial dans la régulation de la croissance, de la survie et de la prolifération cellulaires .

Applications De Recherche Scientifique

Mirdametinib’s scientific research applications span several fields:

Neurofibromatosis Type 1-Associated Plexiform Neurofibromas (NF1-PN): Mirdametinib shows promise as a monotherapy for treating NF1-PN, which are benign tumors associated with neurofibromatosis type 1.

Low-Grade Glioma (LGG): Mirdametinib is also being investigated for its potential in treating low-grade gliomas, a type of brain tumor.

Mécanisme D'action

Target of Action

PD0325901, also known as Mirdametinib, primarily targets the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK/ERK) pathway . Specifically, it inhibits the activation and downstream signaling of MEK . MEK is a key component of the RAS-RAF-MEK-ERK pathway, which plays a crucial role in regulating cell growth and survival .

Mode of Action

This compound is a non-competitive inhibitor with ATP and is highly specific and potent against purified MEK . It exhibits a K app of 1 nM against activated MEK1 and MEK2 . By inhibiting MEK, this compound suppresses the phosphorylation of ERK1 and ERK2 . This inhibition disrupts the downstream signaling of MEK, thereby affecting the cellular processes regulated by the MEK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MEK/ERK pathway . By inhibiting MEK, this compound suppresses the activation of ERK1 and ERK2, key components of this pathway . This suppression disrupts the downstream signaling of the pathway, affecting various cellular processes such as cell growth, proliferation, and survival .

Pharmacokinetics

This compound exhibits rapid absorption and generally dose-proportional increases in maximum concentration (C max) and area under the curve (AUC) . The improved anticancer activity of this compound compared to CI-1040, a first-generation MEK inhibitor, is likely due to several contributing pharmacological factors, including longer duration and greater potency of MEK inhibition, as well as greater solubility leading to improved bioavailability, and increased metabolic stability .

Result of Action

This compound has demonstrated anticancer activity for a broad spectrum of human tumor xenografts, significantly inhibiting the growth of 6 out of 7 human tumor models tested . It has been shown to be highly efficacious and effective at inhibiting ERK phosphorylation . In addition, this compound suppresses the phosphorylation of ERK in C26 cells at very low concentrations (IC₅₀ = 0.33 nM) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other signaling pathways in the cell. Under certain conditions, MEK inhibition by this compound can lead to compensatory upstream hyperactivation of RAF and/or parallel signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, both of which may function as “escape” pathways .

Analyse Biochimique

Biochemical Properties

PD0325901 is non-competitive with ATP and is exquisitely specific and highly potent against purified MEK, exhibiting a K app of 1 nM against activated MEK1 and MEK2 . It is roughly 500-fold more potent than CI-1040 with respect to its cellular effects on phosphorylation of ERK1 and ERK2 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to suppress the phosphorylation of ERK in mouse colon 26 cells . In addition, it has been reported to inhibit the growth of melanoma cell lines in vitro and in vivo . This compound also increases aggregate cohesion, stiffness, and viscosity but only when tumor cells have access to high concentrations of fibronectin .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of MEK1 and MEK2, thereby preventing the phosphorylation and subsequent activation of mitogen-activated protein kinase (pMAPK/pERK) . This inhibition of the MEK/ERK pathway is critical in its role as a potential therapeutic agent for various cancers .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. A single oral dose of this compound (25 mg/kg) suppressed phosphorylation of ERK by >50% at 24 hours post-dosing . In comparison, CI-1040 at a much higher dose (150 mg/kg) could only inhibit pERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The dose required to produce a 70% incidence of complete tumor responses (C26 model) was 25 mg/kg/day . It’s worth noting that the effects of this compound on neuroectodermal precursor commitment have also been studied, showing promising results .

Metabolic Pathways

This compound is involved in the MEK/ERK signaling pathway, a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently activated in human tumors . This pathway is crucial in regulating cellular processes such as cell growth, differentiation, and survival .

Méthodes De Préparation

Les voies de synthèse du mirdametinib n'ont pas été largement documentées dans le domaine public. Il est généralement produit par synthèse chimique. En tant que candidat médicament oral, il est essentiel d'optimiser sa biodisponibilité et ses propriétés pharmacocinétiques. Les méthodes de production industrielle impliquent probablement des procédés de synthèse efficaces pour obtenir du mirdametinib de haute qualité pour un usage clinique.

Analyse Des Réactions Chimiques

Le mirdametinib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Bien que les réactifs et les conditions spécifiques soient exclusifs, sa synthèse implique probablement des transformations de groupes fonctionnels. Les principaux produits formés au cours de ces réactions contribuent à son activité pharmacologique et à sa sélectivité.

4. Applications de la recherche scientifique

Les applications de la recherche scientifique du mirdametinib couvrent plusieurs domaines :

Neurofibromatose de type 1 associée à des neurofibromes plexiformes (NF1-PN) : Le mirdametinib s'avère prometteur en tant que monothérapie pour le traitement des NF1-PN, qui sont des tumeurs bénignes associées à la neurofibromatose de type 1.

Gliome de bas grade (LGG) : Le mirdametinib est également en cours d'investigation pour son potentiel dans le traitement des gliomes de bas grade, un type de tumeur cérébrale.

5. Mécanisme d'action

Le mécanisme d'action du mirdametinib implique l'inhibition de MEK1 et MEK2. En perturbant la voie MAPK, il supprime la signalisation en aval, affectant finalement la prolifération et la survie cellulaires. Cette approche ciblée en fait un agent thérapeutique prometteur pour diverses maladies.

Comparaison Avec Des Composés Similaires

Bien que le mirdametinib partage des similitudes avec d'autres inhibiteurs de MEK, sa meilleure pénétration de la barrière hémato-encéphalique et son ciblage spécifique de MEK1/2 le distinguent. Des études supplémentaires pourraient révéler des caractéristiques uniques supplémentaires et des avantages comparatifs.

Propriétés

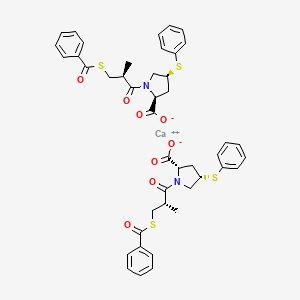

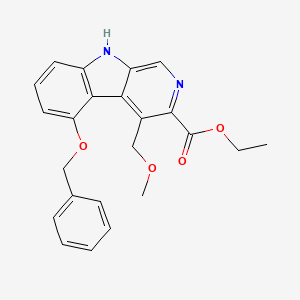

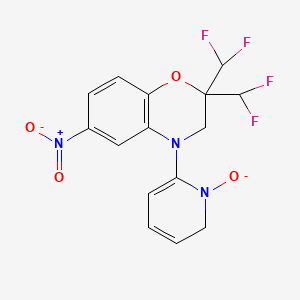

IUPAC Name |

N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3IN2O4/c17-11-3-2-10(16(25)22-26-7-9(24)6-23)15(14(11)19)21-13-4-1-8(20)5-12(13)18/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAHWBOROXANE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044024 | |

| Record name | PD 0325901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-10-9 | |

| Record name | N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391210-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 0325901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391210109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirdametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PD 0325901 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRDAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86K0J5AK6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)